![molecular formula C20H21F3N2O3S B2775361 6-(4-Tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 474006-17-2](/img/structure/B2775361.png)
6-(4-Tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
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Description
6-(4-Tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Reactivity
Research has focused on the synthesis and reactivity of compounds featuring tert-butylphenyl, thiophene, and trifluoromethyl groups. For instance, the preparation of glycosyl triflates from thioglycosides using a metal-free thiophile demonstrates the utility of related chemical structures in facilitating organic reactions under mild conditions (Crich & Smith, 2000). Additionally, studies on the photophysical properties of thiophene derivatives highlight their moderate fluorescence quantum yield and efficient production of singlet oxygen, underscoring their potential as photodynamic agents (Reyftmann et al., 1985).
Material Science and Polymer Solar Cells
The application of thiophene-containing compounds in material science, particularly in the development of polymer solar cells, is notable. Research on ternary blend polymer solar cells using indene-C60 bisadduct as an electron-cascade acceptor material demonstrates enhanced power conversion efficiency, indicating the significance of thiophene derivatives in improving solar cell performance (Cheng et al., 2014). Similarly, alkyl substituted [6,6]-thienyl-C61-butyric acid methyl esters have been synthesized and utilized in bulk-heterojunction photovoltaic solar cells, showing promising efficiency (Zhao et al., 2010).
Photolabile Compounds and Conducting Polymers
The synthesis of photolabile compounds, such as 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, and their application in creating photoaffinity labels for biochemical studies illustrate another dimension of research involving similar chemical frameworks (Nassal, 1983). Moreover, the development of electrochromic conducting polymers through the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers showcases the potential of thiophene-based compounds in electronic and optoelectronic devices (Sotzing et al., 1996).
properties
IUPAC Name |
6-(4-tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-18(2,3)12-8-6-11(7-9-12)15-14(16(26)13-5-4-10-29-13)19(28,20(21,22)23)25-17(27)24-15/h4-10,14-15,28H,1-3H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBXUEJPCZJCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one |
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